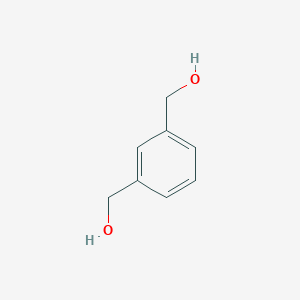

1,3-Benzenedimethanol

Cat. No. B147609

Key on ui cas rn:

626-18-6

M. Wt: 138.16 g/mol

InChI Key: YWMLORGQOFONNT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03993699

Procedure details

In a manner similar to that in Example 1, m-xylylene dichloride was converted into m-diacetoxymethylbenzene at 97° to 101° C. in 3 hours by use of a reactant mixture comprising 100 parts of m-xylylene dichloride (97.6% purity), 100 parts of anhydrous sodium acetate, 125 parts of monochlorobenzene, and 2 parts of triethylamine. To the reaction mixture was added 250 parts of warm water to dissolve the by-product sodium chloride. The mixture was left standing at 80° C. to allow it to settle in two layers. To the monochlorobenzene layer which had been freed from the catalyst amine by removing in the same manner as in Example 1, were added 46 parts of sodium hydroxide and 310 parts of water to allow the saponification to proceed at 94° C. for 2 hours. After saponification, the reaction mixture was neutralized with 3N hydrochloric acid and left standing at 82° C. to allow the mixture to settle in two layers. The aqueous layer containing m-xylylene glycol, was added at 80° C. 50 parts of monochlorobenzene to extract impurities. After separation, m-xylylene glycol was extracted from the purified aqueous layer with n-butyl acetate in the same way as in Example 1. The n-butyl acetate layers obtained by repeating batchwise extraction three times were combined, distilled to recover ethyl acetate, and dried in vacuo to obtain 76.0 parts of m-xylylene glycol (melting point, 53.5° - 55° C.) in a yield of 98.7%.

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Name

Yield

98.7%

Identifiers

|

REACTION_CXSMILES

|

C1(CCl)C=CC=C(CCl)C=1.C(O[CH:15]([O:22]C(=O)C)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)(=O)C.[C:26]([O-])(=[O:28])C.[Na+].[Cl-].[Na+]>ClC1C=CC=CC=1.O.C(N(CC)CC)C>[C:16]1([CH2:15][OH:22])[CH:21]=[CH:20][CH:19]=[C:18]([CH2:26][OH:28])[CH:17]=1 |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)CCl)CCl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C=1C=CC=CC1)OC(C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)CCl)CCl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Step Seven

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=CC=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture was left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

standing at 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by removing in the same manner as in Example 1

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added 46 parts of sodium hydroxide and 310 parts of water

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

standing at 82° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The aqueous layer containing m-xylylene glycol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at 80° C

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

50 parts of monochlorobenzene to extract impurities

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separation, m-xylylene glycol

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted from the purified aqueous layer with n-butyl acetate in the same way as in Example 1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The n-butyl acetate layers obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extraction three times

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC(=CC=C1)CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 98.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |